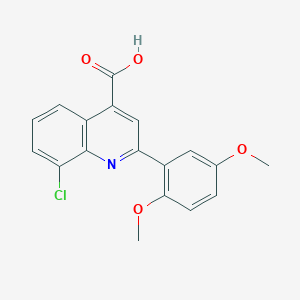

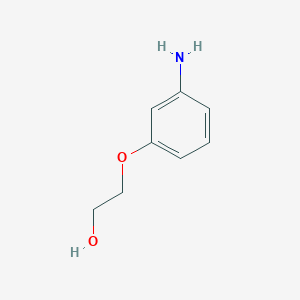

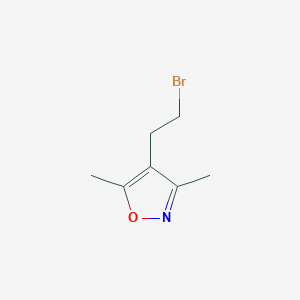

![molecular formula C8H12N2O B1274524 2-[(Pyridin-3-ylmethyl)-amino]-ethanol CAS No. 70206-51-8](/img/structure/B1274524.png)

2-[(Pyridin-3-ylmethyl)-amino]-ethanol

Übersicht

Beschreibung

2-[(Pyridin-3-ylmethyl)-amino]-ethanol is a compound that features a pyridine ring, which is a basic structural unit in many organic molecules including vitamins, drugs, and pesticides. The compound is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of pharmaceuticals, particularly as a moiety in beta3-adrenergic receptor agonists .

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, a chemoenzymatic route to produce enantiomerically pure (R)-1-(pyridin-3-yl)-2-aminoethanol has been developed using kinetic resolution with a specific lipase, followed by conversion to the desired aminoethanol . Additionally, a direct synthesis method for pyridine derivatives by coupling γ-amino-alcohols with secondary alcohols has been reported, which involves a ruthenium pincer complex as a catalyst . These methods highlight the versatility and the potential for scalable production of pyridine-containing compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a related compound, 1-phenyl-2-(2-pyridyl)ethanol, was determined by IR, 1H-NMR, and single-crystal X-ray diffraction, revealing its crystallization in a monoclinic system and the presence of intermolecular hydrogen bonding . These structural insights are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

Pyridine derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as oxidation to form carbonyl compounds , and can act as protecting groups for carboxylic acids, which can be selectively removed either chemically or thermally . Furthermore, they can participate in cyclization reactions to form heterocyclic compounds, as demonstrated by the synthesis of 2-arylimidazo[1,2-a]pyridines and the acid-catalyzed cyclization of vinylsilanes to form pyrrolidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol and its derivatives are influenced by the pyridine ring and the functional groups attached to it. The presence of the aminoethanol moiety suggests potential for hydrogen bonding, which can affect solubility and boiling points. The stability of these compounds under various conditions, such as acidic or alkaline environments, is also an important consideration, especially for their use as protecting groups or in catalytic cycles .

Wissenschaftliche Forschungsanwendungen

Complex Formation and Structural Studies

- Synthesis and Characterization of Metal Complexes : Research by Keypour et al. (2015) and Mardani et al. (2019) demonstrates that 2-[(Pyridin-3-ylmethyl)-amino]-ethanol can be used to synthesize various metal complexes, including Cu(II) and Cd(II). These studies highlight the compound's potential in forming coordination compounds with distinct structural properties, which can be leveraged for various applications in coordination chemistry and materials science (Keypour et al., 2015); (Mardani et al., 2019).

Chemosensors and Detection

- Development of Chemosensors : Research by Xu et al. (2005) and Azadbakht et al. (2013) have shown the utility of pyridine-based derivatives of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol in creating chemosensors. These chemosensors can be highly sensitive and selective, particularly for detecting metal ions like Cu(II), with potential applications in environmental monitoring and analytical chemistry (Xu et al., 2005); (Azadbakht et al., 2013).

Catalysis and Synthesis

- Role in Catalytic Processes : Patel et al. (2007, 2011) and Jehdaramarn et al. (2018) demonstrated that pyridine derivatives, including 2-[(Pyridin-3-ylmethyl)-amino]-ethanol, can be used in catalytic processes. These compounds can facilitate various chemical reactions, including antimicrobial activities and oxidation processes, suggesting their potential use in chemical synthesis and pharmaceutical applications (Patel et al., 2007); (Patel et al., 2011); (Jehdaramarn et al., 2018).

Eigenschaften

IUPAC Name |

2-(pyridin-3-ylmethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-5-4-10-7-8-2-1-3-9-6-8/h1-3,6,10-11H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBASENDLSYOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389591 | |

| Record name | 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Pyridin-3-ylmethyl)-amino]-ethanol | |

CAS RN |

70206-51-8 | |

| Record name | 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.